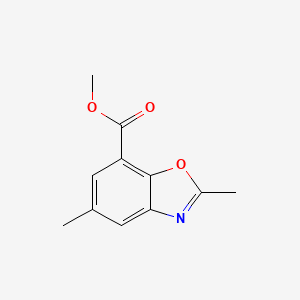

2,5-Dimetil-1,3-benzoxazol-7-carboxilato de metilo

Descripción general

Descripción

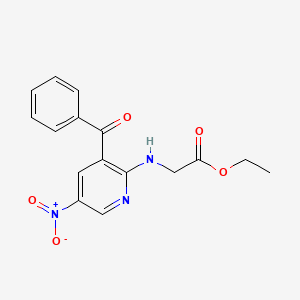

“Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is an organic compound with the chemical formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The linear formula of “Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is C11H11NO3 . The Inchi Code is 1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

“Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is a solid substance . It has a melting point of 110 - 112°C .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 2,5-Dimetil-1,3-benzoxazol-7-carboxilato de metilo

El this compound es un compuesto químico con una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos:

Investigación Farmacéutica: Este compuesto se utiliza en la síntesis de nuevos agentes farmacéuticos debido a su núcleo de benzoxazol, que es conocido por una amplia gama de actividades farmacológicas. Se ha estudiado su posible uso en el desarrollo de tratamientos para afecciones como infecciones bacterianas, enfermedades fúngicas y ciertos tipos de cáncer .

Ciencia de Materiales: En la ciencia de materiales, este compuesto puede servir como intermedio en la creación de nuevos materiales. Sus propiedades estructurales permiten su incorporación en moléculas complejas que podrían utilizarse en el desarrollo de nuevos polímeros o recubrimientos con características únicas.

Química Analítica: El this compound puede utilizarse como reactivo en química analítica. Sus interacciones específicas con otras sustancias químicas pueden explotarse para desarrollar nuevos métodos para la detección y cuantificación de sustancias en diversas muestras.

Estudios Biológicos: La actividad biológica del compuesto lo convierte en un candidato para estudiar el mecanismo de acción de los derivados del benzoxazol. Esto puede conducir a una mejor comprensión de cómo estos compuestos interactúan con los sistemas biológicos, lo cual es crucial para el desarrollo de fármacos.

Síntesis Química: Sirve como bloque de construcción en la síntesis química, particularmente en la construcción de moléculas orgánicas complejas. Su reactividad puede aprovecharse para formar enlaces con diversos grupos funcionales, ayudando en la síntesis de diversos compuestos orgánicos.

Desarrollo de Agentes Antimicrobianos: La investigación ha indicado que los derivados del benzoxazol exhiben propiedades antimicrobianas. El this compound podría utilizarse para desarrollar nuevos agentes antimicrobianos que sean eficaces contra cepas resistentes de bacterias y hongos .

Investigación del Cáncer: El compuesto ha mostrado promesa en estudios anticancerígenos, particularmente en el contexto del cáncer colorrectal. Puede utilizarse para diseñar y sintetizar nuevos fármacos anticancerígenos con mayor eficacia y menos efectos secundarios .

Estudios de Acoplamiento Molecular: El this compound puede utilizarse en estudios de acoplamiento molecular para predecir cómo podría interactuar con diversos objetivos biológicos. Este es un paso importante en el proceso de descubrimiento de fármacos, que ayuda a identificar posibles compuestos líderes para su posterior desarrollo .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been reported to display antifungal activity .

Mode of Action

It is known that benzoxazole derivatives can interact with fungal cells, potentially disrupting their growth and reproduction .

Biochemical Pathways

It is known that benzoxazole derivatives can interfere with the biochemical processes of fungal cells .

Result of Action

It is known that benzoxazole derivatives can exhibit antifungal activity .

Análisis Bioquímico

Biochemical Properties

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-reverse transcriptase inhibitor L-696,299 during synthesis . The nature of these interactions often involves condensation reactions with aromatic aldehydes having acidic protons . These interactions highlight the compound’s potential in medicinal chemistry and drug development.

Cellular Effects

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used in the synthesis of bis-styryl dyes, indicating its role in enzyme-mediated reactions . These binding interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives, including Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate, exhibit stability under specific conditions, but their activity may decrease over prolonged periods . This temporal aspect is essential for understanding the compound’s efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antifungal activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and toxicity profiles are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it crucial to study these aspects for effective drug delivery and targeting .

Subcellular Localization

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .

Propiedades

IUPAC Name |

methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSJCIPIBSXOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255984 | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221792-61-5 | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)

![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)

![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)

![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)

![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)

![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)